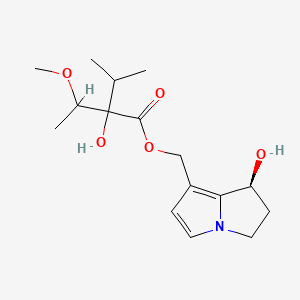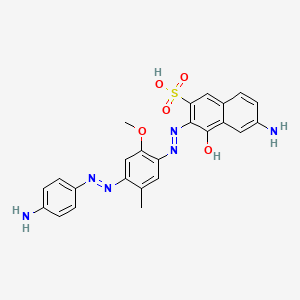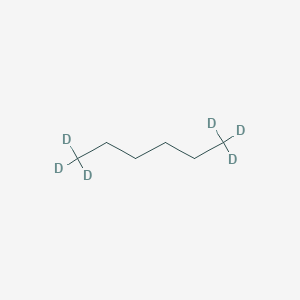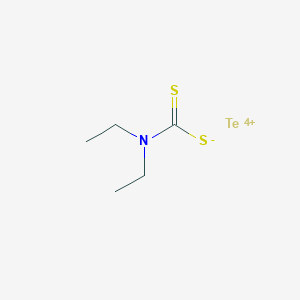
N,N-diethylcarbamodithioate;tellurium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylcarbamodithioate;tellurium(4+): is a chemical compound that combines the properties of both organic and inorganic chemistry It is known for its unique structure, which includes a tellurium ion coordinated with N,N-diethylcarbamodithioate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N,N-diethylcarbamodithioate;tellurium(4+) typically involves the reaction of tellurium(IV) chloride with sodium diethylcarbamodithioate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction can be represented as:
TeCl4+2NaS2CN(C2H5)2→Te(S2CN(C2H5)2)2+4NaCl
Industrial Production Methods: Industrial production methods for N,N-diethylcarbamodithioate;tellurium(4+) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-diethylcarbamodithioate;tellurium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium(VI) derivatives.
Reduction: It can be reduced to lower oxidation states of tellurium.
Substitution: The ligands can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can replace the diethylcarbamodithioate ligands.
Major Products Formed:
Oxidation: Tellurium(VI) compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
N,N-diethylcarbamodithioate;tellurium(4+) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study the bonding and reactivity of tellurium complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of N,N-diethylcarbamodithioate;tellurium(4+) involves its ability to form stable coordination complexes with various metal ions. The tellurium ion acts as a central atom, coordinating with the diethylcarbamodithioate ligands through sulfur atoms. This coordination can influence the electronic properties of the metal center, leading to various chemical and biological effects.
Comparaison Avec Des Composés Similaires
- Sodium diethylcarbamodithioate
- Silver diethylcarbamodithioate
- Potassium diethylcarbamodithioate
Comparison: N,N-diethylcarbamodithioate;tellurium(4+) is unique due to the presence of tellurium, which imparts distinct electronic and structural properties compared to its sulfur and selenium analogs. The tellurium center allows for unique coordination geometries and reactivity patterns that are not observed in similar sulfur or selenium compounds.
Propriétés
Formule moléculaire |
C5H10NS2Te+3 |
|---|---|
Poids moléculaire |
275.9 g/mol |
Nom IUPAC |
N,N-diethylcarbamodithioate;tellurium(4+) |
InChI |
InChI=1S/C5H11NS2.Te/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+4/p-1 |
Clé InChI |
BJEJIACNMGIQHB-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C(=S)[S-].[Te+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


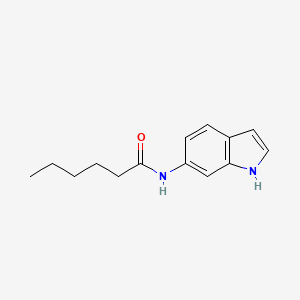
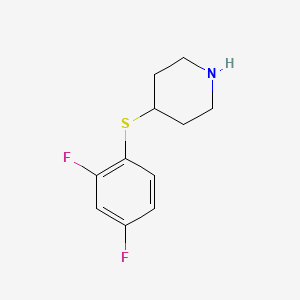
![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)
![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
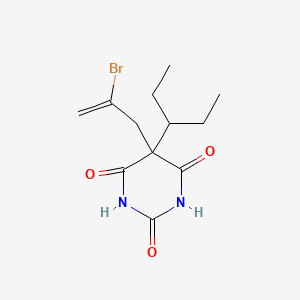


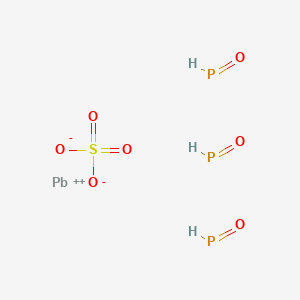

![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
